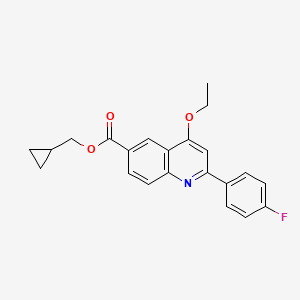

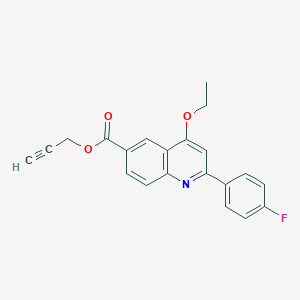

cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is an organic compound with a molecular formula of C19H19FN2O2. The compound is part of a larger class of compounds known as quinoline-6-carboxylates, which are widely used in pharmaceuticals and other applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline derivatives play a major role in the field of medicinal chemistry . They are often used as a scaffold for drug discovery . The specific compound could potentially be used in the development of new pharmaceuticals.

Synthetic Organic Chemistry

Quinoline and its derivatives have versatile applications in the field of synthetic organic chemistry . They can be used in various synthesis protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Industrial Chemistry

Quinoline compounds are also important in industrial chemistry . They can be used in the manufacturing of dyes, food colorants, pH indicators, and other organic compounds .

Agrochemicals

Many quinoline derivatives are found to have applications as agrochemicals . They can be used in the development of new pesticides or herbicides.

Bio-organic and Bio-organometallic Processes

Quinoline derivatives can be used in the study of bio-organic and bio-organometallic processes . They can help in understanding the interactions between organic compounds and biological systems.

Green Chemistry

Quinoline derivatives can be synthesized using green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis . This makes them suitable for use in environmentally friendly chemical processes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a type of chemical reaction where two carbon atoms are joined together. This reaction is often used in the synthesis of complex organic compounds . Given the functional groups present in “cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate”, it could potentially be used as a reagent in this type of reaction.

Biological and Pharmaceutical Activities

Quinoline and its derivatives have been found to have potential biological and pharmaceutical activities . They could be used in the development of new drugs or therapies.

Propriétés

IUPAC Name |

cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c1-2-26-21-12-20(15-5-8-17(23)9-6-15)24-19-10-7-16(11-18(19)21)22(25)27-13-14-3-4-14/h5-12,14H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJQYMGDDNNNBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)

![2-({3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}methyl)benzonitrile](/img/structure/B6456230.png)

![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456245.png)

![2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456256.png)

![4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456262.png)

![3-[(2,4-dichlorophenyl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6456280.png)

![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)

![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)

![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)